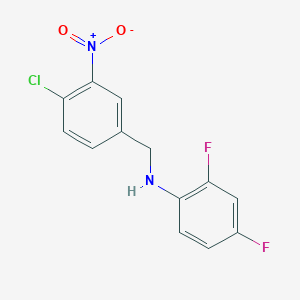

N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline

説明

N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline is a halogenated aniline derivative featuring a benzyl group substituted with chlorine and nitro groups at the 4- and 3-positions, respectively, and a 2,4-difluoroaniline moiety. This compound is structurally complex, combining electron-withdrawing (nitro, chloro) and fluorine substituents, which influence its physicochemical properties and biological interactions.

特性

IUPAC Name |

N-[(4-chloro-3-nitrophenyl)methyl]-2,4-difluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF2N2O2/c14-10-3-1-8(5-13(10)18(19)20)7-17-12-4-2-9(15)6-11(12)16/h1-6,17H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPCNFIAXKVYBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CNC2=C(C=C(C=C2)F)F)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline typically involves the reaction of 4-chloro-3-nitrobenzyl chloride with 2,4-difluoroaniline. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

化学反応の分析

Types of Reactions

N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.

Substitution: Sodium hydroxide or potassium carbonate as bases, amines or thiols as nucleophiles.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: Formation of N-(4-chloro-3-aminobenzyl)-2,4-difluoroaniline.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of quinones or other oxidized products.

科学的研究の応用

N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a building block for the development of new materials with specific properties.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the nitro group can facilitate the formation of reactive intermediates that can interact with cellular components, leading to biological effects. The difluoroaniline moiety may enhance the compound’s binding affinity to specific targets, thereby modulating its activity.

類似化合物との比較

Antiviral and Enzyme Inhibition

- 3,5-Difluoroaniline derivatives (e.g., compound 9e) : Exhibit potent antiviral activity (IC₅₀ = 0.24 μM against coronaviruses) due to synergistic meta-fluorine effects, outperforming 2,4-difluoroaniline derivatives (inactive at >25 μM) .

- 2,4-Dichloroaniline derivatives (e.g., compound 9g) : Retain high activity (IC₅₀ = 0.23 μM), suggesting chloro substituents can mimic fluorine's electronic effects in certain contexts .

- Nitro-containing analogs : Nitro groups (as in the benzyl moiety of the target compound) often enhance binding to enzyme active sites via hydrogen bonding or π-π stacking, as seen in nitrosoaniline derivatives .

Herbicidal Activity

2,4-Difluoroaniline is a metabolite of the herbicide diflufenican, formed via hydrolysis under acidic or basic conditions . Its herbicidal activity is linked to inhibition of carotenoid biosynthesis, a mechanism shared by structurally related diphenyl ethers.

Toxicity and Environmental Impact

N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline likely shares the toxicity profile of 2,4-difluoroaniline, including methemoglobinemia risk and aquatic toxicity .

生物活性

N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline can be represented as follows:

- Chemical Formula : C13H10ClF2N3O2

- Molecular Weight : 319.69 g/mol

This compound features a nitro group and halogen substitutions that may influence its biological interactions.

The biological activity of N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to cancer cell proliferation. It may inhibit key enzymes involved in signal transduction pathways critical for tumor growth and survival.

- Nitroreduction : The nitro group in the compound can undergo reduction to form an amine, which may be biologically active. Studies indicate that nitroreductases can convert nitro compounds into reactive intermediates that can interact with cellular macromolecules .

Anticancer Activity

Recent studies have assessed the anticancer properties of N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline:

- Cell Line Studies : In vitro assays using various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) demonstrated that the compound inhibits cell growth with IC50 values ranging from 10 to 25 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Enzyme Interaction

The interaction of N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline with specific enzymes has been explored:

- Chloramphenicol Nitroreductase (CNR) : Research indicates that this compound can be modified by CNR, exhibiting enzyme activity ranging from 1% to 150% compared to chloramphenicol . This suggests a possible role in antibiotic resistance mechanisms.

Case Studies

-

Case Study on Antitumor Activity :

- Objective : To evaluate the anticancer effects of N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline.

- Method : MCF-7 cells were treated with varying concentrations of the compound for 48 hours.

- Results : A dose-dependent inhibition of cell proliferation was observed, with significant apoptosis noted via flow cytometry analysis.

-

Case Study on Enzyme Interaction :

- Objective : To assess the interaction between N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline and CNR.

- Method : Kinetic assays were performed to evaluate the substrate promiscuity.

- Results : The compound showed variable reduction rates, highlighting its potential as a substrate for CNR.

Data Summary

| Biological Activity | Observations | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer (MCF-7) | Inhibition of growth | 10 - 25 | Apoptosis induction |

| Enzyme Interaction (CNR) | Variable modification | N/A | Nitroreduction |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。